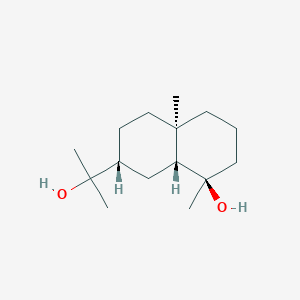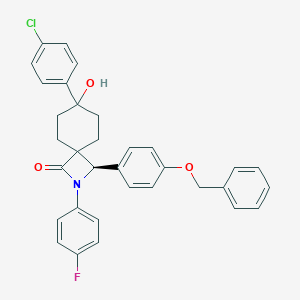
Sch 58053 Benzyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Activation of C–H Bonds
- Photoredox-mediated Coupling : The use of benzylic ethers in the photoredox-mediated coupling with Schiff bases has been shown to effectively activate benzylic C–H bonds. This method, involving a thiol catalyst and an iridium photocatalyst, results in the production of β-amino ether products (Hager & MacMillan, 2014).
Catalytic Enantioselective Synthesis
- Phosphine-Catalyzed Synthesis : Research has demonstrated a method for the enantioselective synthesis of benzylic ethers through phosphine-catalyzed coupling, providing a useful approach for creating bioactive molecules and intermediates in organic chemistry (Ziegler & Fu, 2016).
Oxidative Conversion in Carbohydrate Chemistry
- Oxidation of Benzyl Ether to Benzoyl Ester : In carbohydrate chemistry, benzyl ethers like SCH 58053 are often used as hydroxyl protecting groups. A novel method has been developed for oxidizing benzyl ether to benzoyl ester using a catalytic amount of RuO4 derived from RuCl3 and NaIO4, providing an efficient way to remove the benzyl ether group (Tamura, Koike & Shimadate, 1992).
Organocatalytic Activation of C-H Bonds
- Photoredox Organocatalysis for Arylation : The direct C-H functionalization and arylation of benzyl ethers via photoredox organocatalysis is another significant application. This involves using a thiol catalyst and an iridium photoredox catalyst under household light (Qvortrup, Rankic & MacMillan, 2014).
Protection and Deprotection in Organic Synthesis
- Use as Protective Groups : Benzyl ethers are commonly used as protective groups in organic synthesis due to their stability and ease of removal under specific conditions. New methodologies, such as visible-light-mediated oxidative debenzylation, have been developed to use benzyl ethers as temporary protective groups, expanding the scope of protection strategies (Cavedon et al., 2021).
Miscellaneous Applications
- Pyrolysis Studies : Benzyl ethers like SCH 58053 have been studied in the context of pyrolysis, where they react readily under specific conditions to produce various products, offering insights into coal chemistry and organic synthesis (Schlosberg, Davis & Ashe, 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29ClFNO3/c34-26-10-8-25(9-11-26)33(38)20-18-32(19-21-33)30(36(31(32)37)28-14-12-27(35)13-15-28)24-6-16-29(17-7-24)39-22-23-4-2-1-3-5-23/h1-17,30,38H,18-22H2/t30-,32?,33?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSNEPSQCDBZPG-WUKUHOFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441290 |
Source


|
| Record name | Sch 58053 Benzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sch 58053 Benzyl Ether | |
CAS RN |
194367-71-0 |
Source


|
| Record name | Sch 58053 Benzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

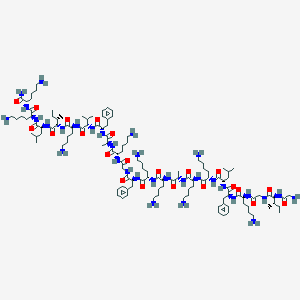

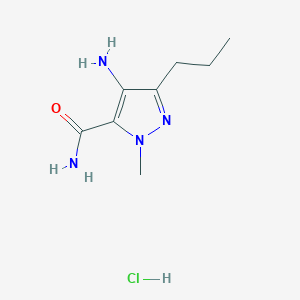
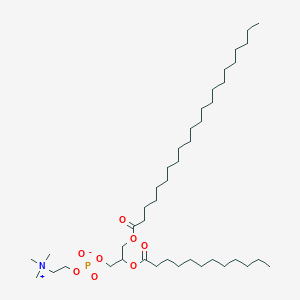
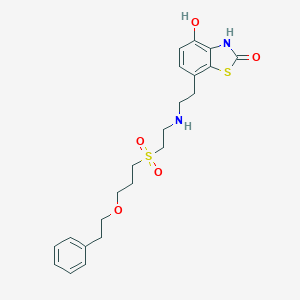


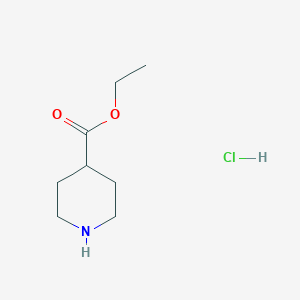
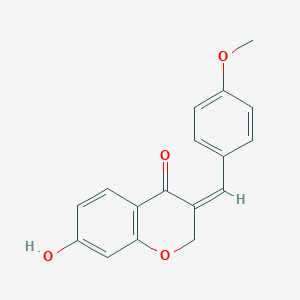



![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)
